(2,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone
Beschreibung
This compound is a methanone derivative featuring a 2,4-difluorophenyl group attached to a piperidin-4-yl moiety, which is further substituted with a (2,4-dimethylpiperazin-1-yl)methyl group. Its molecular formula is C₁₉H₂₅F₂N₃O, with a molecular weight of 349.42 g/mol (calculated). It shares synthetic pathways with intermediates used in antipsychotic drugs like Risperidone, where similar difluorophenyl-piperidine scaffolds are employed .
Eigenschaften
IUPAC Name |
(2,4-difluorophenyl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F2N3O/c1-14-12-22(2)9-10-24(14)13-15-5-7-23(8-6-15)19(25)17-4-3-16(20)11-18(17)21/h3-4,11,14-15H,5-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYQHGNXTJCZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidinyl and difluorophenyl components. One common synthetic route includes the following steps:
Formation of the Piperidinyl Core: : The piperidinyl core can be synthesized through a cyclization reaction of a suitable di- or triamine precursor.
Introduction of the Difluorophenyl Group: : The difluorophenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Buchwald-Hartwig coupling.
Attachment of the Dimethylpiperazinyl Group: : The dimethylpiperazinyl group is typically introduced through nucleophilic substitution reactions, where a suitable leaving group on the piperidinyl core is replaced by the dimethylpiperazinyl moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to convert certain functional groups to their reduced forms.
Substitution: : Nucleophilic substitution reactions are common, where different substituents can replace existing groups on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like amines or alcohols, and leaving groups such as halides, are typically involved in substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
- {4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}(2-furyl)methanone (): Aryl Group: 2-Fluorophenyl (mono-fluorinated). Core: Methanone with a furyl substituent. Molecular Weight: 357.43 g/mol.
- 4-(4-Fluorophenyl)piperazin-1-ylmethanone (): Aryl Group: 4-Fluorophenyl and 2-fluoropyridinyl. Core: Dual fluorinated aromatic systems. Molecular Weight: 303.31 g/mol.
Substituent Variations on the Piperazine/Piperidine Moieties
- (3,5-Dimethoxyphenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone (): Piperazine Substituent: 2-Pyridinyl. Aryl Group: 3,5-Dimethoxyphenyl. Molecular Weight: 353.40 g/mol. Key Difference: Methoxy groups increase polarity, reducing membrane permeability compared to the target compound’s fluorine atoms .
- 2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]-1-piperazinyl}ethanone (): Piperazine Substituent: 1-Methylindole-2-carbonyl. Aryl Group: 4-Fluorophenyl.
Core Structural Modifications
- (3,5-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone (): Core: Benzophenone (two aromatic rings). Substituents: 3,5-Difluorophenyl and 4-methylpiperazinemethyl. Molecular Weight: 385.40 g/mol.
- [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-[5-(2-methylpropyl)-1H-pyrazol-3-yl]methanone (): Core: Piperidine-pyrazole hybrid. Substituents: Hydroxymethyl and 2-methylpropyl groups. Molecular Weight: 391.46 g/mol. Key Difference: The hydroxymethyl group enhances hydrophilicity, likely shifting therapeutic targets away from CNS applications .
Pharmacological Profiles
- Target Compound: Likely optimized for CNS penetration due to balanced lipophilicity (fluorine atoms) and moderate molecular weight. The dimethylpiperazine group may reduce off-target interactions compared to non-methylated piperazines .
- Comparators: and : Lower fluorination or polar groups may limit CNS efficacy. and : Bulky substituents (indole, pyridine) could shift activity toward peripheral or non-CNS receptors.
Tabulated Comparison
Biologische Aktivität
The compound (2,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone , identified by its CAS number 1421515-75-4 , is a novel organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 351.4 g/mol . The structural composition features a difluorophenyl group linked to a piperidinyl moiety that is further substituted with a dimethylpiperazinyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇F₂N₃O |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 1421515-75-4 |
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the piperidine and piperazine rings suggests potential activity as a neurotransmitter modulator or enzyme inhibitor .
Anticancer Potential
Preliminary studies have shown that compounds with related structures exhibit significant anticancer properties. For instance, certain derivatives have been identified as effective inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells. These inhibitors have demonstrated efficacy in models of BRCA-deficient cancers, suggesting that the compound may share similar therapeutic potentials.
Case Studies and Research Findings
-
Antiproliferative Activity :
- A study on similar compounds indicated IC50 values in the nanomolar range against cancer cell lines, suggesting strong antiproliferative effects .
- The compound's structural analogs were reported to inhibit cell proliferation effectively in BRCA-deficient models, which could be extrapolated to predict similar efficacy for the target compound.
-
Pharmacokinetic Properties :
- Research into pharmacokinetics has shown that modifications in the piperidine structure can significantly influence absorption and metabolism. Understanding these properties is essential for optimizing the compound's therapeutic profile.
- Safety and Tolerability :
Synthesis Routes
The synthesis of (2,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone typically involves several steps:
-
Formation of the Piperidinyl Core :
- A cyclization reaction using suitable di- or triamine precursors.
-
Introduction of the Difluorophenyl Group :
- Achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
-
Attachment of Dimethylpiperazinyl Group :
- Introduced via nucleophilic substitution reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2,4-difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone, and how can its purity be validated?
- Methodology : Use a multi-step coupling approach involving nucleophilic substitution and amide bond formation. For example, react 2,4-difluorobenzoic acid derivatives with functionalized piperidine intermediates (e.g., 4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine) under coupling agents like EDCI/HOBt . Validate purity via HPLC (e.g., 95% peak area at 254 nm) and confirm structural integrity using H/C NMR (e.g., δ 7.34–6.91 ppm for aromatic protons, δ 3.79–2.44 ppm for piperazine/piperidine protons) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C and 40°C for 1–4 weeks. Monitor degradation via LC-MS and quantify stability using peak area retention. For example, compounds with similar fluorophenyl-piperazine scaffolds show instability in acidic conditions (pH < 3) due to protonation of the piperazine nitrogen .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions between calculated and observed elemental analysis data for this compound?
- Methodology : When discrepancies arise (e.g., C/H/N content mismatches), cross-validate via high-resolution mass spectrometry (HRMS) to confirm molecular formula. For example, a compound with calculated C 64.66% but observed C 64.78% may indicate residual solvent; use thermogravimetric analysis (TGA) to detect volatile impurities .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s binding to tyrosine kinase receptors?
- Methodology : Synthesize analogs with substitutions on the difluorophenyl ring (e.g., -OCH, -CF) and the piperazine-methyl group (e.g., isopropyl, benzyl). Test binding affinity using kinase inhibition assays (IC) and correlate with molecular docking simulations. For instance, adding a 4-fluorobenzyl group to similar compounds increased kinase inhibition by 30% .
Q. What experimental approaches can evaluate this compound’s selectivity for dopamine D3 vs. D2 receptors?
- Methodology : Use radioligand binding assays with H-spiperone (D2) and H-7-OH-DPAT (D3). For example, a diazepane analog of haloperidol showed 10-fold selectivity for D3 over D2 receptors by modifying the piperazine substituents .
Data Analysis and Mechanistic Questions
Q. How should researchers interpret conflicting bioactivity data in cell-based vs. enzyme-based assays for this compound?
- Methodology : Perform mechanistic studies to identify off-target effects. For example, if the compound shows high enzyme inhibition but low cellular activity, assess membrane permeability via PAMPA assays or efflux transporter interactions (e.g., P-glycoprotein) using Caco-2 cell models .
Q. What computational tools are recommended for predicting the metabolic pathways of this compound?
- Methodology : Use in silico platforms like MetaSite or GLORYx to predict Phase I/II metabolism. Focus on vulnerable sites (e.g., piperazine N-methyl groups for CYP3A4 oxidation) and validate with in vitro microsomal assays (human liver microsomes + NADPH) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in a research laboratory?
- Methodology : Follow OSHA/NIOSH guidelines for piperazine derivatives: use PPE (nitrile gloves, safety goggles), avoid inhalation of dust (use fume hoods), and store in airtight containers under inert gas (N). For spills, neutralize with 10% citric acid solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
